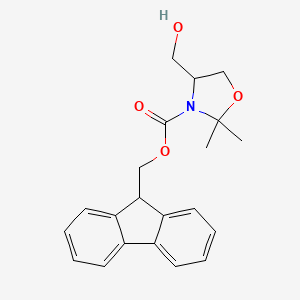
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a tert-butyl group and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl-substituted imidazole with piperidine under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted imidazole or piperidine derivatives.
Aplicaciones Científicas De Investigación
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring can interact with various receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP: An N-protected derivative of 4-anilinopiperidine.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Another tert-butyl-substituted piperidine derivative
Uniqueness
4-((5-(Tert-butyl)-1h-imidazol-2-yl)methyl)piperidine is unique due to its combination of a tert-butyl group and an imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H23N3 |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3,(H,15,16) |
Clave InChI |
REPWJQANIWXTGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(N1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



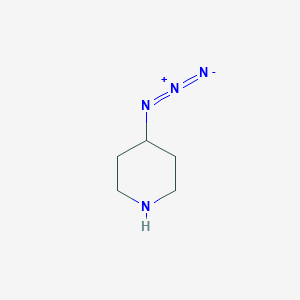

![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
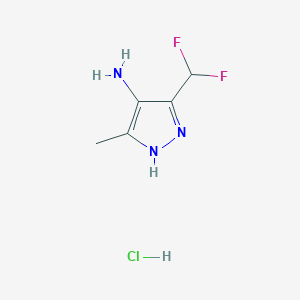
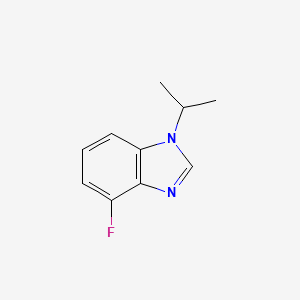
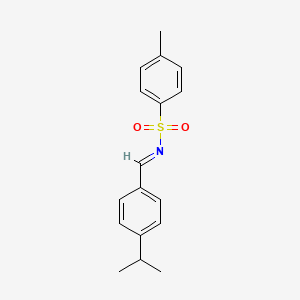
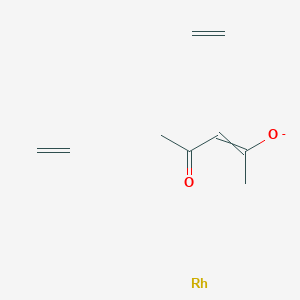
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

